molecular formula C22H32N2O10S B1668480 Trigevolol mesylate CAS No. 108289-44-7

Trigevolol mesylate

Cat. No. B1668480
M. Wt: 516.6 g/mol
InChI Key: DXYKRAKKHMPKTD-RSAXXLAASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cgp 17520 is a bio-active chemical.

Scientific Research Applications

1. Neurological Research

Trigevolol mesylate's implications in neurological research are evident in studies exploring its effects on neurons. One study delves into the effects of compounds on trigeminal nuclear neurons, highlighting their response to stimuli like light touch and noxious stimulation. The study shows how certain substances can modify neuron responses, offering insights into neurological processes and potential therapeutic applications (Xia & Rosenfeld, 1991).

2. Anesthesia and Pain Management

Research has investigated the use of mesylate compounds in anesthesia, particularly in aquatic organisms. For instance, the effects of oxygenation aeration treatment on the dissipation behaviors of tricaine mesylate in carp muscle and water were studied, demonstrating the importance of this compound in veterinary medicine and its potential implications in human anesthesia (Qin et al., 2017).

3. Oncology Research

Compounds like imatinib mesylate have been pivotal in oncology research. They are used in the treatment of certain types of cancer, such as chronic myeloid leukemia, showcasing the critical role of mesylate compounds in therapeutic development and personalized medicine (Cech, 2005).

4. Pharmacology and Drug Development

Mesylate compounds have also been significant in the development of new pharmaceuticals. Studies on compounds like imatinib mesylate provide insights into the design of targeted therapies and the exploration of new treatment modalities, contributing to advancements in pharmacology and drug development (Savage & Antman, 2002).

properties

CAS RN

108289-44-7

Product Name

Trigevolol mesylate

Molecular Formula

C22H32N2O10S

Molecular Weight

516.6 g/mol

IUPAC Name

2-hydroxy-5-[2-[[2-hydroxy-3-[4-(2-methoxyethoxy)phenoxy]propyl]amino]ethoxy]benzamide;methanesulfonic acid

InChI

InChI=1S/C21H28N2O7.CH4O3S/c1-27-10-11-29-16-2-4-17(5-3-16)30-14-15(24)13-23-8-9-28-18-6-7-20(25)19(12-18)21(22)26;1-5(2,3)4/h2-7,12,15,23-25H,8-11,13-14H2,1H3,(H2,22,26);1H3,(H,2,3,4)

InChI Key

DXYKRAKKHMPKTD-RSAXXLAASA-N

SMILES

COCCOC1=CC=C(C=C1)OCC(CNCCOC2=CC(=C(C=C2)O)C(=O)N)O.CS(=O)(=O)O

Canonical SMILES

COCCOC1=CC=C(C=C1)OCC(CNCCOC2=CC(=C(C=C2)O)C(=O)N)O.CS(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CGP 1758B;  CGP-1758B;  CGP1758B.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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